Citronellyl formate

Flavor and Fragrance Chemistry Sensory Science Product Formulation

Citronellyl formate (3,7-dimethyloct-6-enyl formate) is a carboxylic ester and a key volatile constituent of rose-scented geranium (Pelargonium graveolens) essential oil, where it can reach concentrations of approximately 10%. It is a colorless liquid with a powerful, pungent rose-petal odor accompanied by pronounced leafy-green geranium facets and fresh cucumber-lemon nuances.

Molecular Formula C11H20O2
Molecular Weight 184.27 g/mol
CAS No. 93919-93-8
Cat. No. B7798338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCitronellyl formate
CAS93919-93-8
Molecular FormulaC11H20O2
Molecular Weight184.27 g/mol
Structural Identifiers
SMILESCC(CCC=C(C)C)CCOC=O
InChIInChI=1S/C11H20O2/c1-10(2)5-4-6-11(3)7-8-13-9-12/h5,9,11H,4,6-8H2,1-3H3
InChIKeyDZNVIZQPWLDQHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility19.61 mg/L @ 25 °C (est)
soluble in alcohol, most fixed oils;  slightly soluble in propylene glycol;  insoluble in glycerin, water
1 ml in 3 ml 80% alcohol remains in soln to 10 ml (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Citronellyl Formate (CAS 93919-93-8): Procurement-Grade Overview of a Rose-Geranium Carboxylic Ester


Citronellyl formate (3,7-dimethyloct-6-enyl formate) is a carboxylic ester and a key volatile constituent of rose-scented geranium (Pelargonium graveolens) essential oil, where it can reach concentrations of approximately 10% [1]. It is a colorless liquid with a powerful, pungent rose-petal odor accompanied by pronounced leafy-green geranium facets and fresh cucumber-lemon nuances . Physicochemical specifications per authoritative databases include a boiling point of 235 °C, specific gravity of 0.890–0.903, refractive index of 1.443–1.452, and a minimum assay of 90.0% (inclusive of geraniol, nerol, and rhodinol formate esters) [2].

Why Generic Citronellyl Esters Cannot Substitute for Citronellyl Formate: The Olfactory and Functional Gap


Within the citronellyl ester family, subtle structural differences produce profound shifts in olfactory character, volatility, and formulation performance. Citronellyl acetate delivers a softer, sweeter fruity-rose with apple-pear nuances, while citronellyl propionate offers a heavier, waxy floral-green profile . In contrast, citronellyl formate provides a pungent, natural rose-petal effect with a distinctive honey-vegetable facet that is unattainable with its acetate or propionate analogs . Furthermore, its performance in alkaline media, such as soap, differs markedly from closely related aroma chemicals like trans-geraniol, which may exhibit different stability or antimicrobial potency [1]. Direct substitution therefore risks altering both the sensory signature and the functional longevity of the formulated product.

Citronellyl Formate: Quantified Differentiation from Key Analogs and Alternatives


Olfactory Differentiation: Pungent Rose-Green vs. Soft Fruity-Rose

A direct head-to-head olfactory comparison demonstrates that citronellyl formate and citronellyl acetate, despite sharing a citronellol backbone, diverge significantly in odor profile and functional application. The formate ester yields a pungent, natural rose-petal effect with pronounced green-vegetable and honey undertones, whereas the acetate is characterized as softer, sweeter, and fruity-rose with apple-pear nuances .

Flavor and Fragrance Chemistry Sensory Science Product Formulation

Antimicrobial Potency: Ranking Against trans-Geraniol and l-Linalool

In a study evaluating the antimicrobial activity of aroma chemicals against uropathogens, citronellyl formate exhibited concentration-dependent inhibitory effects. Quantitative comparison placed its potency between trans-geraniol (highest) and l-linalool (lowest) among the tested compounds [1].

Antimicrobial Activity Uropathogens Aroma Chemicals

Extraction Efficiency: Hydrodistillation Yield Advantage Over Dynamic Headspace

In a comparative study of volatile extraction methods from Pelargonium graveolens leaves, hydrodistillation (HD) was significantly more efficient at recovering citronellyl formate than dynamic headspace techniques using either peat (HSD-T) or Porapak Q (HSD-P) adsorbents [1].

Analytical Chemistry Essential Oil Extraction Volatile Organic Compounds

Alkaline Stability: Superior Performance in Soap Formulations

Technical datasheets from major fragrance houses indicate that citronellyl formate exhibits excellent stability in soap, a challenging alkaline environment that degrades many fragrance esters [1]. This stability profile is a key differentiator for procurement in personal care applications.

Formulation Stability Personal Care Soap Perfumery

Natural Abundance: High Concentration in Rose-Scented Geranium Oil

Quantitative analysis of rose-scented geranium essential oil consistently identifies citronellyl formate as a major component, with reported concentrations ranging from approximately 9–11% [1][2]. This abundance contrasts with its trace or minor presence in many other essential oils.

Essential Oil Composition Natural Product Chemistry Pelargonium graveolens

Citronellyl Formate: Procurement-Driven Application Scenarios Supported by Evidence


Authentic Rose-Geranium Fragrance Accords

Formulators developing natural rose or geranium reconstructions should prioritize citronellyl formate over softer esters like citronellyl acetate. Its high natural abundance (~10%) in geranium oil [1] and its distinctive pungent, green-rose olfactory profile make it essential for achieving an authentic, vibrant floral signature with fresh lift.

Soap and Alkaline Personal Care Formulations

Procurement for bar soap, shampoo, and body wash applications benefits from citronellyl formate's documented 'excellent' stability in soap [1]. This stability, combined with its powerful rose-geranium character that survives alkaline conditions , ensures long-lasting fragrance performance where many other esters would degrade.

Natural Essential Oil Extraction Process Development

In research and industrial settings focused on isolating natural volatiles from Pelargonium species, hydrodistillation is the method of choice for citronellyl formate recovery, yielding 9.41% compared to ≤6.95% for headspace techniques [1]. This evidence guides method selection and yield optimization for cost-effective sourcing.

Antimicrobial Screening and Preservative Research

For studies investigating aroma chemicals as antimicrobial agents, citronellyl formate offers a defined intermediate potency (second only to trans-geraniol among tested compounds) against uropathogens [1]. This makes it a suitable candidate for applications where the high activity of geraniol is unnecessary or where a milder, rose-scented alternative is desired.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Citronellyl formate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.